molecular formula C18H22NO3P B13388276 2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine

2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine

Cat. No.: B13388276
M. Wt: 331.3 g/mol
InChI Key: YKAJTAYURKBDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine is a heterocyclic compound featuring a benzoxaphosphol core fused with a methoxypyridine moiety. The benzoxaphosphol ring incorporates a tert-butyl group at the 3-position and a methoxy group at the 4-position, while the 6-methoxypyridine substituent contributes to its electronic and steric properties. This compound is synthesized via multi-step organic reactions, often involving phosphorous-based intermediates and catalytic coupling strategies.

Its structural complexity and chiral phosphine ligand characteristics (due to the phosphorus atom in the benzoxaphosphol ring) make it valuable in asymmetric catalysis and medicinal chemistry.

Properties

Molecular Formula

C18H22NO3P

Molecular Weight

331.3 g/mol

IUPAC Name

2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine

InChI

InChI=1S/C18H22NO3P/c1-18(2,3)23-16-13(20-4)9-7-10-14(16)22-17(23)12-8-6-11-15(19-12)21-5/h6-11,17H,1-5H3

InChI Key

YKAJTAYURKBDBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine typically involves multi-step organic reactions. The starting materials may include tert-butyl-substituted benzene derivatives and methoxypyridine. The key steps often involve:

    Formation of the benzoxaphosphole ring: This can be achieved through cyclization reactions involving phosphorus reagents.

    Substitution reactions: Introduction of methoxy groups and tert-butyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine with structurally or functionally related compounds:

Compound Name Key Structural Features Molecular Weight Applications/Findings Key Differences
This compound Benzoxaphosphol core, 6-methoxypyridine, tert-butyl, methoxy groups ~401.4 g/mol Chiral ligand in catalysis; potential medicinal chemistry applications Unique phosphorus-containing heterocycle; chiral centers enhance stereoselectivity
2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine Additional 2,6-dimethoxyphenyl group on benzoxaphosphol ring ~507.5 g/mol Enhanced electronic modulation for ligand-metal interactions Extra dimethoxyphenyl group alters steric bulk and electronic properties
2-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine Triazole ring, 2-chlorophenyl, 6-methoxypyridine ~406.9 g/mol Potent human topoisomerase IIα inhibitor; anticancer activity via DNA intercalation Triazole replaces benzoxaphosphol; lacks phosphorus, impacting catalytic utility
2-(3-Mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)acetamide Thienyl-triazole, mercapto group, acetamide ~280.3 g/mol Not explicitly stated; likely bioactive due to thiol and triazole motifs Smaller molecular weight; sulfur and nitrogen-rich structure
2(3)-tert-butyl-4-hydroxyanisole (BHA) Phenolic antioxidant with tert-butyl and methoxy groups ~180.2 g/mol Induces hepatic glutathione S-transferase and epoxide hydratase; chemopreventive agent Simpler structure; lacks heterocyclic complexity; primarily an antioxidant

Key Observations

Structural Complexity and Catalytic Utility :

  • The benzoxaphosphol-based compounds (e.g., BD01107387) exhibit superior utility in asymmetric catalysis due to their chiral phosphorus centers, which are absent in triazole or thiol-containing analogs .
  • The 6-methoxypyridine moiety, common across several compounds, enhances π-stacking interactions in both catalytic and biological contexts .

BHA, despite its structural simplicity, shares the tert-butyl-methoxy motif with the target compound but operates as a chemopreventive agent via enzyme induction rather than direct catalysis .

Substituents like chlorophenyl (in triazole analogs) or thienyl (in thiol-triazole compounds) introduce distinct electronic effects, influencing reactivity and target binding .

Research Findings and Implications

  • Catalytic Applications : The benzoxaphosphol scaffold’s rigidity and chirality make it ideal for synthesizing enantioselective catalysts, particularly in cross-coupling reactions. This contrasts with simpler ligands like BHA, which lack such stereochemical control .
  • Drug Development : While triazole derivatives have demonstrated direct anticancer efficacy, benzoxaphosphol compounds may require functionalization (e.g., introducing bioactive substituents) to achieve similar pharmacological profiles .
  • Synthetic Challenges : The synthesis of benzoxaphosphol derivatives involves complex phosphorylation steps, whereas triazole analogs are more accessible via click chemistry, impacting their scalability .

Biological Activity

2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)-6-methoxypyridine is a compound of interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC17H20NO2P
Molecular Weight301.32 g/mol
CAS Number2565792-52-9

This compound features a benzoxaphosphole moiety, which is known for its interesting reactivity and biological properties.

Research indicates that the compound exhibits antioxidant properties, which may be attributed to its ability to scavenge free radicals. This mechanism is crucial in mitigating oxidative stress-related diseases. Additionally, the phosphorous atom in the benzoxaphosphole structure contributes to its potential as a pharmacophore in drug design.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown efficacy against breast cancer cells in vitro, potentially through apoptosis induction.
  • Neuroprotective Effects : The compound's antioxidant properties may extend to neuroprotection, with studies indicating a reduction in neuronal cell death under oxidative stress conditions.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound can modulate inflammatory pathways, offering potential therapeutic avenues for inflammatory diseases.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at concentrations of 10 µM and above. The mechanism was linked to cell cycle arrest and increased apoptosis markers (e.g., caspase activation).

Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant decrease in cell death compared to controls (p < 0.05). This suggests a protective effect against oxidative damage.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell growth
NeuroprotectiveReduction in oxidative stress-induced cell death
Anti-inflammatoryModulation of inflammatory pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.